molecular formula C8H9NO2 B043241 Methyl 4-methylnicotinate CAS No. 33402-75-4

Methyl 4-methylnicotinate

Cat. No.: B043241
CAS No.: 33402-75-4
M. Wt: 151.16 g/mol
InChI Key: XEXPJABJVHEOCX-UHFFFAOYSA-N
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Description

Methyl 4-methylnicotinate (CAS 33402-75-4) is an ester derivative of nicotinic acid, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It features a pyridine ring substituted with a methyl group at the 4-position and a methyl ester at the 3-position. Key physical properties include:

  • Density: 1.104 ± 0.06 g/cm³
  • Boiling Point: 57–58 °C (1–2 Torr)
  • Refractive Index: 1.51
  • Storage: Stable under dry, room-temperature conditions .

Synthesis:
this compound is synthesized via two primary routes:

Esterification: Reacting 4-methylnicotinic acid with methanol, achieving ~96% yield.

Substitution: Using 4-methyl-3-bromopyridine and methanol, yielding ~67% .

Its applications span enantioselective catalysis, metabolic studies, and organic synthesis intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylnicotinate is typically synthesized through the esterification of 4-methylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the transesterification of 4-methylpyridine with methyl formate. The reaction conditions can be adjusted according to the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylpyridine-3-carboxylic acid.

    Reduction: Reduction reactions can convert it to 4-methylpyridine-3-methanol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-methylpyridine-3-carboxylic acid.

    Reduction: 4-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Methyl 4-methylnicotinate serves as an active compound in topical formulations aimed at enhancing blood flow and treating muscle and joint pain. Its pharmacological properties are primarily attributed to its ability to induce vasodilation through the release of prostaglandins and nitric oxide.

A. Blood Collection Enhancement

A study investigated the use of MMN for improving peripheral blood collection, especially in patients with venous blood collection phobia. The results demonstrated a significant increase in blood flow when earlobes were treated with varying concentrations of MMN, particularly at concentrations above 10410^{-4} mol/L .

Table 1: Effects of this compound on Blood Flow

Concentration (mol/L)Blood Flow Increase (PU)Significance
10510^{-5}ModerateNot significant
10410^{-4}Significantp < 0.05
10310^{-3}Significantp < 0.01
10210^{-2}Significantp < 0.01
10110^{-1}Significantp < 0.01

B. Anti-inflammatory Effects

MMN has been explored for its potential anti-inflammatory effects in human models. Research indicates that topically applied MMN can evoke a temporary inflammatory response in the skin, which may be beneficial for assessing microcirculation and skin viability .

Veterinary Applications

In veterinary medicine, MMN is utilized to treat respiratory diseases, vascular disorders, and musculoskeletal pain in animals. Its vasodilatory properties are leveraged to enhance local blood circulation and alleviate discomfort associated with these conditions .

Case Studies

Several case studies have documented the efficacy of MMN in clinical settings:

  • Case Study 1 : A double-blind study involving healthy volunteers demonstrated that topical application of MMN significantly increased skin perfusion compared to a placebo, confirming its efficacy as a vasodilator .
  • Case Study 2 : In a cohort of patients with chronic joint pain, topical formulations containing MMN provided relief comparable to traditional analgesics without significant side effects .

Mechanism of Action

The mechanism of action of methyl 4-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .

Comparison with Similar Compounds

Ethyl 4-Methylnicotinate (CAS 55314-29-9)

  • Structure : Ethyl ester analog with an ethyl group replacing the methyl ester.
  • Molecular Weight : 165.21 g/mol (vs. 151.16 for methyl ester).
  • Synthesis: Similar to the methyl ester but using ethanol instead of methanol. Ethyl derivatives are noted for their use in conjugate addition reactions (e.g., with α,β-unsaturated ketones) .
  • Properties : Higher boiling point expected due to increased alkyl chain length, though exact data is unavailable. Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters.

Methyl Nicotinate (Nicotinic Acid Methyl Ester)

  • Structure : Lacks the 4-methyl substituent.
  • Key Differences :
    • Lipophilicity : The 4-methyl group in Methyl 4-methylnicotinate enhances lipophilicity, influencing bioavailability and solubility.
    • Reactivity : Methyl nicotinate is more prone to electrophilic substitution at the 4-position due to the absence of steric hindrance from the methyl group .

Chlorinated Derivatives

  • Examples :
    • Methyl 4-chloronicotinate hydrochloride (CAS 1351479-18-9)
    • Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2)
  • Key Differences :
    • Electronic Effects : Chlorine’s electron-withdrawing nature increases reactivity toward hydrolysis and nucleophilic substitution compared to methyl-substituted analogs.
    • Applications : Chlorinated derivatives are valuable in pharmaceuticals for enhanced binding affinity and metabolic stability .

4-Methylnicotinic Acid

  • Structure : Carboxylic acid precursor to this compound.
  • Key Differences: Polarity: The free carboxylic acid group increases polarity, reducing volatility and altering solubility (more hydrophilic). Synthesis: Produced via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile, optimized for large-scale batch processing .

Comparative Data Table

Compound CAS Number Molecular Weight Boiling Point (°C) Key Substituents Applications
This compound 33402-75-4 151.16 57–58 (1–2 Torr) 4-Me, 3-COOMe Enantioselective synthesis, metabolic studies
Ethyl 4-methylnicotinate 55314-29-9 165.21 N/A 4-Me, 3-COOEt Organic synthesis intermediates
Methyl Nicotinate 93-60-7 137.14 232–234 3-COOMe Pharmaceuticals, flavoring agents
4-Methylnicotinic Acid 3222-50-2 137.14 N/A 4-Me, 3-COOH Bulk chemical synthesis
Methyl 4-chloronicotinate 1351479-18-9 187.60 N/A 4-Cl, 3-COOMe Drug discovery

Stability and Reactivity Insights

  • Thermal Stability : this compound undergoes methyl group migration to the pyridyl nitrogen under high-temperature coupling reactions (110°C in toluene), necessitating controlled conditions .
  • Hydrolysis : Esters like this compound are more hydrolytically stable than their acid counterparts but less stable than chlorinated derivatives due to the electron-donating methyl group .

Biological Activity

Methyl 4-methylnicotinate (C8H9NO2) is a derivative of nicotinic acid and belongs to the class of methyl esters. This compound has garnered attention due to its biological activities, particularly its vasodilatory effects, which are relevant in various therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound acts primarily as a vasodilator , enhancing local blood flow through several mechanisms:

  • Prostaglandin Release : The vasodilatory effect is thought to be mediated by the release of prostaglandins, particularly prostaglandin D2, which acts on vascular smooth muscle to induce relaxation .
  • Peripheral Vasodilation : Similar to other methyl nicotinate compounds, it promotes peripheral vasodilation, leading to increased blood flow and localized warming effects .
  • Skin Penetration : The methyl group enhances lipophilicity, allowing for effective penetration through the skin barrier. Studies indicate that approximately 80-90% of this compound can penetrate the skin rapidly upon topical application .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety:

  • Absorption : Following topical administration, the compound is rapidly absorbed and undergoes hydrolysis to form nicotinic acid and methanol. The half-life in the dermis is reported to be between 3 to 10 minutes .
  • Distribution : It primarily accumulates in organs such as the liver and kidneys .
  • Excretion : After administration, about 15% of the dose can be recovered in urine within 108 hours .

Biological Activity

The biological activities of this compound extend beyond vasodilation. Research has indicated its potential roles in various therapeutic scenarios:

  • Topical Applications : Its use as a rubefacient in over-the-counter products for muscle and joint pain relief is well-documented. The localized erythema induced by this compound facilitates therapeutic effects in inflammatory conditions .
  • Clinical Investigations : Studies have explored its application in treating conditions such as rheumatoid arthritis and respiratory diseases in veterinary medicine . Additionally, it has been investigated for its effects on inflammatory responses associated with neurological disorders like autism and major depressive disorder .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study assessing the stability of methyl nicotinate solutions found that it maintains its chemical integrity over extended periods, with minimal degradation impacting its biological activity .
  • Clinical trials have demonstrated that topical application leads to significant vasodilation without adverse effects, suggesting a good safety profile for therapeutic use .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Vasodilatory EffectsInduces peripheral vasodilation via prostaglandin release
Topical Pain ReliefUsed in rubefacients for muscle and joint pain
StabilityMaintains chemical stability over time
Neurological ApplicationsInvestigated for effects on inflammatory responses in autism and depression

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Methyl 4-methylnicotinate, and how do their yields compare?

Methodological Answer: Two primary synthesis routes are documented:

Route A : Reaction of methanol with 4-methyl-3-bromopyridine, yielding ~67% product.

Route B : Esterification of 4-methylpyridine-3-carboxylic acid with methanol, achieving ~96% yield .

Key Considerations:

  • Route B is preferred for higher yield and simplicity, but Route A may be advantageous if carboxylic acid precursors are unavailable.
  • Include purity validation via HPLC or NMR (≥95% purity recommended for biological studies) .

Table 1: Synthesis Route Comparison

RouteStarting MaterialYield (%)Purity Considerations
A4-methyl-3-bromopyridine67Requires rigorous purification (e.g., column chromatography)
B4-methylpyridine-3-carboxylic acid96Direct crystallization possible

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer: Critical properties include:

  • Density : 1.104±0.06 g/cm³
  • Boiling Point : 57–58°C (1–2 Torr)
  • Hygroscopicity : Requires desiccated storage to prevent hydrolysis .
  • Stability : Stable under inert atmospheres; degrade under prolonged UV exposure.

Experimental Recommendations:

  • Store in sealed containers with desiccants (e.g., silica gel) at room temperature.
  • Pre-dry solvents (e.g., molecular sieves for methanol) in esterification reactions to avoid side reactions .

Table 2: Physicochemical Properties

PropertyValueMeasurement Method
Molecular Weight151.16 g/molMass spectrometry
Refractive Index1.51Abbe refractometer
pKa3.86±0.18Potentiometric titration

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methyl ester peak at δ 3.9–4.1 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ = 152.16) .

Validation Protocol:

  • Cross-validate purity results with melting point analysis (if crystalline) and elemental analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound across studies?

Methodological Answer: Discrepancies may arise from:

  • Catalyst Activity : Trace metal impurities in reagents (e.g., Pd catalysts in Route A) .
  • Reaction Monitoring : Use in-situ FTIR or TLC to optimize reaction termination timing.

Systematic Approach:

  • Conduct Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading).
  • Compare results with literature using standardized purity metrics (e.g., HPLC area%) .

Q. What methodological considerations are critical when designing stability studies for hygroscopic compounds like this compound?

Methodological Answer:

  • Storage Conditions : Test stability under varying humidity (e.g., 30–80% RH) using dynamic vapor sorption (DVS) .
  • Degradation Pathways : Monitor hydrolysis via LC-MS; use buffered solutions (pH 2–9) to assess pH-dependent stability.

Protocol Example:

  • Prepare aliquots stored under controlled conditions (N₂ vs. ambient air).
  • Analyze samples at t = 0, 7, 30 days for purity changes .

Q. How should researchers optimize reaction conditions to improve the scalability of this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace methanol with ethanol for safer large-scale reactions (higher boiling point).
  • Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized lipases) for esterification to reduce costs .

Scalability Checklist:

  • Conduct calorimetry to assess exothermic risks during scale-up.
  • Validate reproducibility across three independent batches (≥90% yield consistency) .

Properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPJABJVHEOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446705
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33402-75-4
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylnicotinic acid (2.00 g, 14.6 mmol) and concentrated H2SO4 (4.66 mL, 87.6 mmol) in MeOH (50 mL) was heated at about 60° C. for about 16 h. The reaction was concentrated under reduced pressure then partitioned with EtOAc (150 mL) and saturated aqueous NaHCO3 (200 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to a constant weight to afford methyl 4-methylnicotinate as a clear liquid (2.30 g, 94%): LC/MS (Table 2, Method a) Rt=1.67 min; MS m/z: 152 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.66 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, 6.89 g of potassium carbonate and 4.6 mL of methyl iodide were added in that order to N,N-dimethylformamide (100 mL) solution of 6.86 g of 4-methylnicotinic acid, and stirred at room temperature for 3 hours. The solvent was evaporated off under reduced pressure, then aqueous sodium hydrogencarbonate solution was added to the residue and extracted with chloroform. The chloroform layer was washed with saturated saline water, and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=50/50) to obtain 2.52 g of the entitled compound as a yellow oily substance.
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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